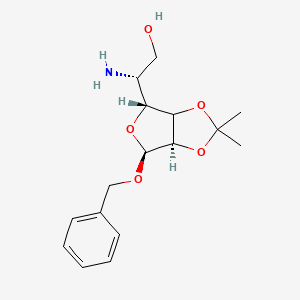

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a significant role in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Mechanism of Action

Target of Action

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is a widely employed compound, known for its efficacy in studying diverse ailments, encompassing bacterial infections and viral maladies . It operates as an efficacious inhibitor, selectively targeting intricate molecular pathways .

Mode of Action

The compound interacts with its targets by inhibiting their function, thereby affecting the progression of the diseases it is employed to study

Biochemical Pathways

The compound’s mode of action involves selectively targeting intricate molecular pathways The specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature

Pharmacokinetics

It is known that the compound is soluble in chloroform and dichloromethane , which may influence its bioavailability and distribution within the body.

Result of Action

Given its role as an inhibitor, it is likely that the compound’s action results in the modulation of the activity of its target molecules, thereby influencing the progression of the diseases it is employed to study .

Action Environment

It is known that the compound should be stored at -20° c , suggesting that temperature could be a significant environmental factor influencing its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside typically involves the protection of hydroxyl groups, followed by the introduction of an amino group at the 5-position. The isopropylidene group is used to protect the 2,3-hydroxyl groups, and the benzyl group is introduced to protect the anomeric hydroxyl group. The amino group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems can enhance the efficiency and consistency of production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

Major products formed from these reactions include nitro or nitroso derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is used in a wide range of scientific research applications:

Chemistry: It is used to study carbohydrate chemistry and the synthesis of glycosides.

Biology: It plays a role in understanding glycan structures and their biological functions.

Medicine: The compound is used in the development of glycan-based therapeutics and diagnostics.

Industry: It is used in the production of glycan-based materials and biotechnological applications.

Comparison with Similar Compounds

Similar Compounds

- Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-alpha-D-mannofuranoside

- Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-beta-D-mannofuranoside

Uniqueness

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is unique due to its specific structural features, such as the isopropylidene protection at the 2,3-positions and the benzyl protection at the anomeric position. These features make it a valuable tool in glycobiology research, allowing for selective reactions and studies of glycan structures and functions .

Properties

CAS No. |

91364-19-1 |

|---|---|

Molecular Formula |

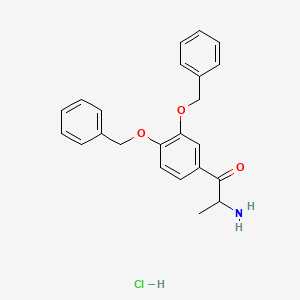

C16H23NO5 |

Molecular Weight |

309.36 g/mol |

IUPAC Name |

(2R)-2-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol |

InChI |

InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12-,13+,14+,15+/m1/s1 |

InChI Key |

ANHILBIEGHGLGI-MRLBHPIUSA-N |

SMILES |

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](CO)N)OCC3=CC=CC=C3)C |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |

Synonyms |

Phenylmethyl 5-Amino-5-deoxy-2,3-O-(1-methylethylidene)-α-D-mannofuranoside; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

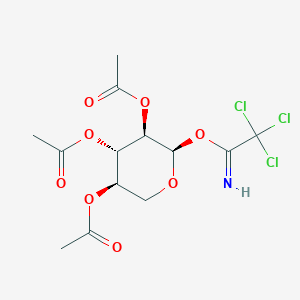

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)

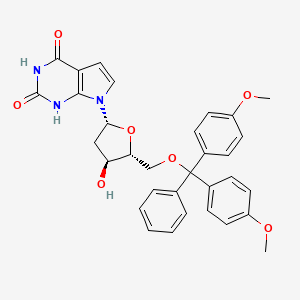

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)

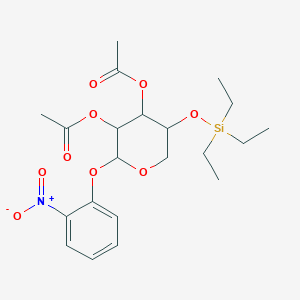

![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B1140105.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B1140109.png)